Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-
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Overview
Description
“Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-” is a chemical compound with the molecular formula C6H7N3O3S . It is also known by its IUPAC name [(4-amino-6-hydroxypyrimidin-2-yl)thio]acetic acid . The compound has a molecular weight of 201.21 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3O3S/c7-3-1-4(10)9-6(8-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H3,7,8,9,10) . The InChI key is JIGSQJLRVOGEGH-UHFFFAOYSA-N . The canonical SMILES representation is C1=C(N=C(NC1=O)SCC(=O)O)N .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s storage temperature is at room temperature .
Scientific Research Applications
Biotechnological Production and Applications
Biotechnological Routes from Biomass : Acetic acid derivatives, such as lactic acid, have been explored for their biotechnological production from biomass. Lactic acid serves as a precursor for various chemicals including pyruvic acid, acrylic acid, and lactate ester, showcasing the potential of acetic acid derivatives in green chemistry and biotechnology advancements Chao Gao, Cuiqing Ma, P. Xu, 2011.
Environmental and Analytical Applications
Pervaporation for Water-Acetic Acid Separation : Acetic acid's significance in industrial processes is highlighted by its separation from water using pervaporation, a membrane process offering an economical and environmentally friendly solution. This is crucial for recycling acetic acid from industrial wastewater T. Aminabhavi, U. Toti, 2003.
Agricultural and Pesticide Industry Wastewater Treatment
Treatment of Pesticide Industry Wastewater : The pesticide production industry's wastewater, often contaminated with acetic acid, requires effective treatment strategies. The combination of biological processes and granular activated carbon has shown promise in removing toxic pollutants, thus ensuring compliance with environmental regulations L. Goodwin, I. Carra, P. Campo, A. Soares, 2018.
Chemical Synthesis and Material Science
Synthesis of Pyrimidoquinolines : Acetic acid derivatives are utilized in the synthesis of pyrimido[4,5-b]quinolines, indicating their role in medicinal chemistry and pharmaceutical research. This showcases the chemical versatility and applicability of acetic acid in complex synthesis processes R. Nandha kumar, T. Suresh, A. Mythili, P. Mohan, 2001.
Mechanism of Action
Target of Action
It is known that many compounds with a pyrimidine nucleus have a wide range of pharmacological applications .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to a multitude of effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Compounds with a pyrimidine nucleus are known to have a wide range of biological and clinical applications .
Action Environment
It is known that environmental factors can significantly impact the action of many compounds .
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c7-3-1-4(10)9-6(8-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGSQJLRVOGEGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)SCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217044 |
Source
|
Record name | Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66902-63-4 |
Source
|
Record name | Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066902634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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